2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione
Overview
Description
2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C₇H₆O₃ and a molecular weight of 138.12 g/mol . This compound is known for its unique structure, which includes a hydroxymethyl group attached to a cyclohexa-2,5-diene-1,4-dione ring. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with formaldehyde under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxymethyl group is introduced to the diene ring .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as those used in laboratory settings. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: The hydroxymethyl group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows the compound to participate in various biochemical reactions, including redox reactions and nucleophilic substitutions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-diene-1,4-dione: This compound lacks the hydroxymethyl group and has different reactivity and applications.
2-Methylcyclohexa-2,5-diene-1,4-dione: The presence of a methyl group instead of a hydroxymethyl group alters its chemical properties and reactivity.
2,5-Bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione: This compound has dimethylamino groups, which significantly change its chemical behavior.
Uniqueness
2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRBCJLZPRDOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214647 | |
Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644-17-7 | |
Record name | Gentisylquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione in the context of nematicidal research?
A: This compound is a key intermediate in the biosynthesis pathway of grammicin, a natural product derived from the fungus Xylaria grammica KCTC 13121BP []. Research has shown that grammicin exhibits strong nematicidal activity against Meloidogyne incognita, a prevalent and destructive root-knot nematode []. Understanding the biosynthetic pathway of grammicin, including the role of this compound, is crucial for potentially harnessing its nematicidal properties for agricultural applications.
Q2: How does the nematicidal activity of this compound compare to grammicin and other known nematicides?
A: While this compound itself has not been extensively tested for nematicidal activity, another grammicin biosynthesis intermediate, toluquinol, showed promising results []. Toluquinol demonstrated significant mortality against M. incognita with an LC50/72 h value of 11.13 µg/mL, comparable to grammicin's LC50/72 h value of 15.95 µg/mL []. In tomato pot experiments, toluquinol formulations effectively reduced gall formation on roots, showcasing its potential as a bio-nematicide []. Further research is needed to determine the specific nematicidal activity of this compound.
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